Phosphatidylinositol (PtdIns) is a structural phospholipid. PI is synthesized by mycobacteria and other bacterial genera in prokaryotes.
Inositol phospholipid species are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival.
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(1,2-dipalmitoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C16:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. PtdIns are phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
PtdIns-(1,2-dipalmitoyl) (ammonium salt)
CAS No.: 34290-57-8
Cat. No.: VC0041153
Molecular Formula: C41H82NO13P
Molecular Weight: 828.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34290-57-8 |
---|---|
Molecular Formula | C41H82NO13P |
Molecular Weight | 828.1 g/mol |
IUPAC Name | azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |
Standard InChI | InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 |
Standard InChI Key | MRDHBHKPDFRCJQ-HUKLJVEISA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |
Structural Characteristics and Physical Properties
Molecular Structure
PtdIns-(1,2-dipalmitoyl) (ammonium salt) features a complex structure consisting of several key components:
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A myo-inositol ring: A cyclohexane ring with six hydroxyl groups in specific stereochemical orientations
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A phosphate group: Connecting the inositol ring to the glycerol backbone
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A glycerol backbone: Providing the structural framework for the fatty acid attachments
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Two palmitoyl (C16:0) fatty acid chains: Attached at the sn-1 and sn-2 positions of the glycerol backbone
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An ammonium counterion: Balancing the negative charge of the phosphate group
This structural arrangement gives the molecule amphipathic properties, with the hydrophilic inositol head group and the hydrophobic fatty acid tails, characteristic of membrane phospholipids.
Physical Properties
As a phospholipid compound, PtdIns-(1,2-dipalmitoyl) (ammonium salt) exists as a solid at room temperature . The compound requires specific storage conditions, with freezer storage recommended for maintaining its stability and integrity . Commercial preparations typically provide the compound with high purity (>98%), suitable for research applications .
Comparative Analysis with Related Phosphatidylinositol Compounds
Phosphatidylinositols constitute a diverse family of phospholipids that differ primarily in their phosphorylation patterns on the inositol head group. While the search results don't provide specific comparative data for PtdIns-(1,2-dipalmitoyl) (ammonium salt), related phosphatidylinositol compounds demonstrate important functional characteristics.
Phosphatidylinositol Metabolism and Signaling
Phosphatidylinositols function as precursors for various phosphorylated derivatives that play critical roles in cellular signaling pathways. For instance, phosphatidylinositol-4-phosphate (PtdIns(4)P) serves as both a signaling molecule and a precursor for phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2) . These phosphorylated derivatives are regulated by specific kinases and phosphatases that add or remove phosphate groups at specific positions on the inositol ring.
The fundamental role of phosphatidylinositols in signaling, membrane trafficking, and protein sorting has necessitated the development of synthetic analogues that resist dephosphorylation by phosphatases . These metabolically stabilized analogues allow researchers to study specific phosphatidylinositol-dependent processes without the complication of rapid phosphate hydrolysis.
Protein-Lipid Interactions
A significant aspect of phosphatidylinositol biochemistry involves their interactions with specific protein domains. Table 1 presents data on the binding affinities of various PDZ domains to phosphatidylinositol-containing membranes, highlighting the specificity of these interactions.
Table 1: Binding Affinities of Selected PDZ Domains to Phosphatidylinositol-Containing Membranes
PDZ Domain | Species | K<sub>d</sub> (nM) for PM | PtdIns P Selectivity |
---|---|---|---|
NHERF1/EBP50-PDZ1 | Human | 24 ± 1 | low |
Dvl2-PDZ | Human | 33 ± 3 | PtdIns(4,5)P<sub>2</sub> |
Dvl1-PDZ | Human | 45 ± 6 | ND |
Dvl3-PDZ | Human | 50 ± 5 | PtdIns(4,5)P<sub>2</sub> |
ZO-1 PDZ-2 | Mouse | 980 ± 200 | PtdIns(3,4)P<sub>2</sub>, PtdIns(3,4,5)P<sub>3</sub>, PtdIns(4,5)P<sub>2</sub> |
Data adapted from experimental evaluation of PDZ domain binding to phosphatidylinositol-containing membranes
While this table doesn't specifically address PtdIns-(1,2-dipalmitoyl) (ammonium salt), it illustrates the importance of phosphatidylinositols in protein recruitment and membrane interactions, suggesting potential applications for the dipalmitoyl variant in similar studies.
Metabolically Stabilized Phosphatidylinositol Analogues
Research on phosphatidylinositols has highlighted challenges related to their metabolic stability. Natural phosphatidylinositols undergo rapid hydrolysis by phosphatases, limiting their utility in certain biochemical and cellular studies.
Development of Phosphatase-Resistant Analogues
To overcome the limitation of phosphate hydrolysis, researchers have developed metabolically stabilized analogues of phosphatidylinositols. These analogues replace the hydrolyzable phosphate groups with phosphatase-resistant moieties such as methylenephosphonate (MP) and phosphorothioate (PT) groups .
For example, metabolically stabilized analogues of PtdIns(4)P have been synthesized by replacing the 4-phosphate group in the inositol ring with alkoxymethylenephosphonate (MP) and phosphorothioate (PT) moieties . Similarly, stabilized analogues of PtdIns(5)P have been created by replacing the labile 5-phosphate with MP and PT groups .
Applications of Stabilized Phosphatidylinositol Analogues
These metabolically stabilized analogues have proven valuable in studying phosphatidylinositol-dependent processes without the complication of rapid phosphate hydrolysis. They allow researchers to:
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Separate signaling pathways involving phosphatase activity from biological processes associated with protein binding to phosphatidylinositols
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Identify novel protein effectors that interact with specific phosphatidylinositol species
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Characterize and monitor phosphatidylinositol-dependent signaling events in cellular compartments
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Study time-dependent phenomena in biochemical and biological systems
While these studies don't specifically address PtdIns-(1,2-dipalmitoyl) (ammonium salt), they suggest potential applications for developing stabilized versions of this compound for specialized research purposes.
Parameter | Specification |
---|---|
Product number | 59-1112 |
CAS number | 34290-57-8 |
Purity | >98% |
Storage condition | Freezer |
Physical state | Solid |
Molecular weight | 828.06 g/mol |
Data adapted from commercial product specifications
Commercial offerings typically include various package sizes, from 100 μg to 1 mg, with corresponding pricing structures to accommodate different research requirements .
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